![molecular formula C12H22O2Si2 B14242621 2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione CAS No. 521313-15-5](/img/structure/B14242621.png)
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione is a chemical compound with the molecular formula C13H24O2Si2 It is known for its unique structure, which includes a cyclopentane ring with two trimethylsilyl groups attached to a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione typically involves the reaction of cyclopentane-1,3-dione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione exerts its effects involves its reactivity with various chemical reagents. The trimethylsilyl groups can stabilize reactive intermediates, making the compound useful in a variety of synthetic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,3-dione: Lacks the trimethylsilyl groups, making it less reactive in certain transformations.
2,2-Bis(trimethylsilyl)propane-1,3-dione: Similar structure but with a different ring system, leading to different reactivity and applications.
Uniqueness
2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione is unique due to the presence of the trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
521313-15-5 |
|---|---|
Fórmula molecular |
C12H22O2Si2 |
Peso molecular |
254.47 g/mol |
Nombre IUPAC |
2-[bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)12(16(4,5)6)11-9(13)7-8-10(11)14/h7-8H2,1-6H3 |
Clave InChI |
SJTBKXUTALQYIR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C1C(=O)CCC1=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




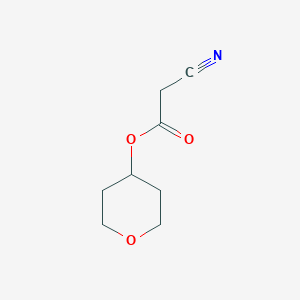
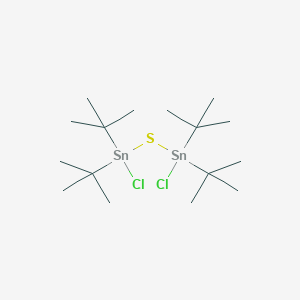
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)

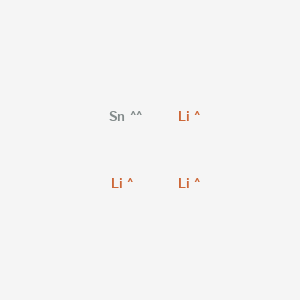
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
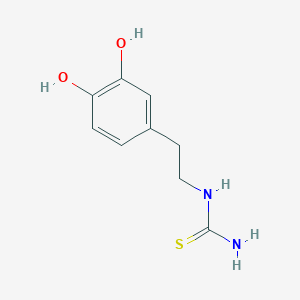
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
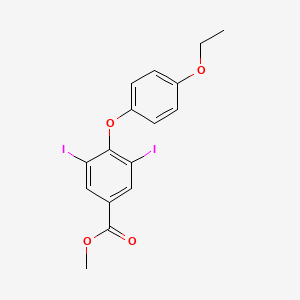
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
